[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol
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Overview
Description
[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol is a fluorinated pyridine derivative. This compound is characterized by the presence of a difluorophenyl group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,5-Difluorophenyl)pyridin-3-yl]methanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using specialized equipment to handle the reagents and conditions required for fluorination. The process may include steps such as halogen exchange reactions, catalytic hydrogenation, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Fluorinated compounds are often explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of [6-(2,5-Difluorophenyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrafluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
Uniqueness
[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol is unique due to the specific positioning of the difluorophenyl group and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H9F2NO |
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Molecular Weight |
221.20 g/mol |
IUPAC Name |
[6-(2,5-difluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-9-2-3-11(14)10(5-9)12-4-1-8(7-16)6-15-12/h1-6,16H,7H2 |
InChI Key |
HHOJGZNXFRCBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=C(C=C2)CO)F |
Origin of Product |
United States |
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